molecular formula C9H13N3O2 B15328119 (2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid

(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid

Cat. No.: B15328119
M. Wt: 195.22 g/mol
InChI Key: VJHWUEWJEIGNSC-UHFFFAOYSA-N
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Description

(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid is a compound that features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives, including (2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid, can be achieved through various methods. One common approach involves the use of aniline derivatives, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈) . Another method includes a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which involves functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its combination of a pyrimidine ring and a butanoic acid moiety provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-methyl-2-(pyrimidin-5-ylamino)butanoic acid

InChI

InChI=1S/C9H13N3O2/c1-6(2)8(9(13)14)12-7-3-10-5-11-4-7/h3-6,8,12H,1-2H3,(H,13,14)

InChI Key

VJHWUEWJEIGNSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC1=CN=CN=C1

Origin of Product

United States

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